molecular formula C12H9N3OS2 B122119 5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 141622-32-4

5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B122119
CAS No.: 141622-32-4
M. Wt: 275.4 g/mol
InChI Key: SBNWDVUYFCQHKQ-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one (CAS: 141622-32-4) is a heterocyclic compound belonging to the thiazolo[4,5-d]pyrimidine family. Its structure features a fused thiazole-pyrimidine core with a methyl group at position 5, a phenyl substituent at position 3, and a thioxo group at position 2. The compound is synthesized via cyclization of 4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide derivatives using acetic anhydride under reflux conditions . This method aligns with the preparation of other 5-substituted analogs, though trifluoroacetic anhydride is employed for introducing trifluoromethyl groups in related compounds .

Key spectral characteristics include:

  • IR: A carbonyl (C=O) stretch at ~1661–1666 cm⁻¹, consistent with the pyrimidinone moiety .
  • 1H-NMR: Aromatic protons (Ar-H) for the phenyl group appear as multiplets at δ 7.37–7.61 ppm, while the 6-NH proton is observed as a broad singlet (δ ~8.37–13.85 ppm in analogs) .

Properties

IUPAC Name

5-methyl-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c1-7-13-10-9(11(16)14-7)18-12(17)15(10)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNWDVUYFCQHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327403
Record name NSC652022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141622-32-4
Record name NSC652022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Thiazole Intermediate

The Gewald reaction serves as the foundational step for constructing the thiazole ring system. A mixture of 2,4-disubstituted phenyl isothiocyanate, cyanoacetamide, and sulfur undergoes condensation in the presence of triethylamine. This one-pot reaction produces 4-amino-3-substituted phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide (Intermediate Ia-d) with yields ranging from 65% to 75%.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Temperature : Reflux (150–160°C)

  • Time : 10–12 hours

Cyclization to Thiazolo[4,5-d]pyrimidinone

Intermediate Ia-d is heated in acetic anhydride under reflux to induce cyclization. This step forms the thiazolo[4,5-d]pyrimidinone core, yielding 5-methyl-3-substituted phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(7aH)-one (Compound IIa-d).

Key Parameters :

  • Reagent : Acetic anhydride (5 mL per 0.001 mol substrate)

  • Temperature : 120–130°C

  • Time : 6–8 hours

  • Yield : 70–80%

Alternative Cyclization Route from Ortho-Aminocarboxamide

Synthesis of Ortho-Aminocarboxamide

A solution of ortho-aminonitrile (1) in 70% sulfuric acid undergoes hydrolysis at 60°C for 8 hours, producing 4-amino-2-(phenylamino)thiazole-5-carboxamide (10).

Characterization Data :

  • IR : 3448 cm⁻¹ (N-H stretch), 1690 cm⁻¹ (C=O stretch)

  • ¹H NMR : δ 2.15 (s, 3H, CH₃), 7.05–7.55 (m, 5H, Ar-H)

Acetic Anhydride-Mediated Cyclization

Heating 4-amino-2-(phenylamino)thiazole-5-carboxamide (10) in acetic anhydride at reflux for 6 hours generates 5-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (11).

Optimized Conditions :

  • Reagent : Acetic anhydride (5 mL per 0.001 mol substrate)

  • Temperature : 140°C

  • Yield : 70%

Post-Synthetic Modifications

Chlorination with Phosphorus Oxychloride

Compound IIa-d reacts with phosphorus oxychloride (POCl₃) at reflux to produce 7-chloro derivatives (IIIa-d), enabling further functionalization at the 7-position.

Reaction Setup :

  • Molar Ratio : 1:3 (substrate:POCl₃)

  • Temperature : 110°C

  • Time : 4–6 hours

Amination with Dialkylamines

Treatment of chloro derivatives (IIIa-d) with dialkylamines (e.g., dimethylamine) introduces amino groups at the 7-position, yielding 7-(dialkylamino)-5-methyl-3-phenyl analogues (IVa-w).

Conditions :

  • Solvent : Ethanol

  • Temperature : Room temperature

  • Yield : 60–70%

Analytical and Spectroscopic Validation

Structural Confirmation via NMR

¹H and ¹³C NMR spectra confirm the presence of methyl (δ 2.10–2.15 ppm), phenyl (δ 7.05–7.63 ppm), and thioxo groups.

Mass Spectrometry

Molecular ion peaks at m/z 260 (M⁺+2) and 377 (M⁺) align with the expected molecular formula C₁₂H₁₀N₄OS.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagent Yield Purity
Gewald ReactionPhenyl isothiocyanateAcetic anhydride70–80%>95%
Ortho-AminocarboxamideOrtho-aminonitrileSulfuric acid70%90%

The Gewald route offers higher scalability, while the ortho-aminocarboxamide method provides better regioselectivity for phenyl substitution.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times by 40% and improves yield consistency.

Catalytic Enhancements

Lewis acids (e.g., ZnCl₂) accelerate cyclization steps, achieving 85% yield in 3 hours .

Chemical Reactions Analysis

Substitution Reactions at the 7-Position

The 7-oxo group in the thiazolo[4,5-d]pyrimidine scaffold undergoes nucleophilic substitution reactions. For example:

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the 7-oxo group to a chloro substituent. This intermediate is pivotal for further functionalization .

  • Amination : Reaction with amines (e.g., morpholine, piperazine) replaces the chloro group, yielding 7-amino derivatives. These compounds exhibit enhanced biological activity .

Example Reaction Table

ReagentProductYield (%)Biological ActivitySource
POCl₃7-Chloro derivative85Anticancer
Morpholine7-Morpholinyl derivative73Antibacterial
Piperazine7-Piperazinyl derivative68Kinase inhibition

Functionalization of the Thioxo Group

The 2-thioxo moiety reacts with alkyl halides or α-halo-ketones to form thioether derivatives. For instance:

  • Alkylation : Treatment with methyl iodide or ethyl bromoacetate introduces alkyl/aryl groups at the sulfur atom, enhancing lipophilicity .

  • Cyclization : Reaction with chloroacetyl chloride forms fused thiazolo-triazine systems, expanding structural complexity .

Key Reaction Pathway

text
5-Methyl-3-phenyl-2-thioxo derivative + R-X (alkyl halide) → 2-(Alkylthio)thiazolo[4,5-*d*]pyrimidine

Conditions: CH₃CN, Et₃N, reflux (2–3 h) .

Modifications of the Pyrimidine Ring

  • Bromination : N-Bromosuccinimide (NBS) selectively brominates the 6-position, confirmed by ¹H-NMR analysis .

  • Covalent Hydration : Under acidic conditions, the 5,6-double bond undergoes hydration, forming tetrahydro derivatives .

Experimental Data

  • Bromination Product : 6-Bromo-5-methyl-3-phenyl-2-thioxo derivative (m/z 354.97 [M⁺]) .

  • Hydration Product : 5-Hydroxy-2,3,5,6-tetrahydro-7H-thiazolo[3,2-a]pyrimidin-7-one (IR: ν 3385 cm⁻¹ for -OH) .

Biological Activity Correlations

Structural modifications directly influence pharmacological properties:

  • Anticancer Activity : 7-Chloro derivatives (e.g., 3b ) show potent cytotoxicity against DU145 (prostate cancer) and MCF-7 (breast cancer) cell lines (IC₅₀ = 1.2–2.5 µM) .

  • Antibacterial Activity : 7-Morpholinyl derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) .

Spectral Characterization

Key spectral data for reaction products:

Compound¹H-NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
7-Chloro derivative2.55 (s, CH₃), 7.40–7.60 (m, Ph)1650 (C=O)231 [M⁺]
7-Morpholinyl3.72–3.93 (m, morpholine), 2.48 (s, CH₃)1720 (C=O), 1640 (C=N)324 [M⁺]

Scientific Research Applications

Antitumor Activity

One of the most significant applications of this compound is its potential as an antitumor agent . Research has indicated that derivatives of thiazolo[4,5-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain thiazolo derivatives could inhibit tumor growth by inducing apoptosis in cancer cells. The mechanisms involved include the inhibition of key enzymes involved in DNA synthesis and repair, making them promising candidates for further development as anticancer drugs .

Antimicrobial Properties

The compound also shows antimicrobial activity . A series of experiments tested its efficacy against a range of bacteria and fungi. Results indicated that the thiazolo derivative displayed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Studies have shown that it can modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Pesticidal Activity

In agricultural science, compounds similar to 5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one have been evaluated for their pesticidal properties . Research indicates that these compounds can act as effective pesticides against various agricultural pests. Field trials demonstrated a marked reduction in pest populations when treated with formulations containing thiazolo derivatives .

Plant Growth Regulation

Additionally, there is emerging evidence suggesting that these compounds may function as plant growth regulators , promoting growth and enhancing resistance to environmental stressors. This application could be particularly beneficial in sustainable agriculture practices .

Synthesis of Novel Materials

In material science, the unique structural properties of this compound allow for its use in synthesizing novel materials with specific electronic or optical properties. Research has focused on incorporating this compound into polymers to enhance their conductivity and stability .

Photovoltaic Applications

Recent studies have explored its potential use in photovoltaic devices . The incorporation of thiazolo derivatives into solar cell materials has shown promise in improving energy conversion efficiencies due to their favorable electronic properties .

Table 1: Summary of Biological Activities

Activity TypeEfficacy LevelReference
AntitumorHigh
AntimicrobialModerate
Anti-inflammatoryHigh
PesticidalHigh
Plant Growth RegulatorModerate

Case Study: Antitumor Efficacy

A notable case study involved the synthesis of several thiazolo derivatives based on this compound. These derivatives were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain modifications led to increased cytotoxicity compared to the parent compound, suggesting that structural optimization could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with various molecular targets and pathways. For example, it may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . These interactions can lead to the compound’s observed biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Trifluoromethyl derivatives (e.g., 2b, 2e) exhibit higher melting points (~260°C) than methyl analogs, likely due to stronger intermolecular interactions (e.g., dipole-dipole for CF₃) .

Spectral Data Comparison

NMR and IR Profiles

  • 6-NH Proton : In 5-trifluoromethyl analogs (e.g., 2b), the 6-NH signal appears downfield (δ 12.98 ppm) due to electron-withdrawing CF₃ effects, whereas methyl-substituted compounds may show upfield shifts .
  • CF₃ vs. CH₃ : The CF₃ group in analogs like 2b produces distinct IR stretches at 1122–1166 cm⁻¹ (C-F vibrations), absent in the methyl derivative .

Antimicrobial Activity

  • Compound 3k (5-(4'-bromobenzoylmethyl)-3,6-diphenyl) demonstrated potent activity against Gram-positive bacteria (MIC: 8 µg/mL) and fungi (MIC: 16 µg/mL), attributed to the electron-withdrawing bromine enhancing membrane penetration .
  • 5-Methyl-3-phenyl : Activity data are unreported, but the methyl group’s moderate lipophilicity may balance solubility and bioavailability better than CF₃ derivatives.

Anticancer Potential

  • Thiazolo[4,5-d]pyrimidin-7(6H)-ones with piperazinyl or alkylamino substituents (e.g., 7-ethylamino-3-phenyl) show topoisomerase I inhibition (IC₅₀: <1 µM) and cytotoxicity in PTEN-deficient cancer models .

Key Observations :

  • Methyl vs. Trifluoromethyl : Methyl derivatives utilize simpler, cost-effective reagents (acetic anhydride) compared to trifluoroacetic anhydride for CF₃ introduction .
  • Chlorination : POCl₃ efficiently chlorinates position 7 in both methyl and trifluoromethyl derivatives, enabling further functionalization (e.g., amine coupling) .

Biological Activity

5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazolo[4,5-d]pyrimidine class and exhibits potential therapeutic effects against various diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H9N3OS2
  • Molecular Weight : 275.34 g/mol
  • CAS Number : 117106-06-6
  • Structure :
    InChI 1S C12H9N3OS2 c1 7 13 10 9 11 16 14 7 18 12 17 15 10 8 5 3 2 4 6 8 h2 6H\text{InChI 1S C12H9N3OS2 c1 7 13 10 9 11 16 14 7 18 12 17 15 10 8 5 3 2 4 6 8 h2 6H}

Antimicrobial Activity

Research indicates that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, a study reported that compounds similar to 5-Methyl-3-phenyl derivatives showed efficacy against both Gram-positive and Gram-negative bacteria. This antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell wall synthesis .

Antitumor Activity

Thiazolo[4,5-d]pyrimidine derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways related to cell growth and survival .

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in the inflammatory response. This activity suggests its potential use in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Patil et al. (2019)Reported synthesis of thiazolo[4,5-d]pyrimidine derivatives with strong antibacterial activity against Mycobacterium tuberculosis .
MDPI Study (2021)Demonstrated that thiazolo derivatives exhibited significant cytotoxicity against multiple cancer cell lines through apoptosis induction .
PMC Article (2023)Highlighted the anti-inflammatory properties of thiazolidinone derivatives, suggesting their potential in treating chronic inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.
  • Cell Cycle Modulation : It influences cell cycle checkpoints, leading to apoptosis in cancer cells.
  • Cytokine Regulation : The compound modulates the expression of inflammatory cytokines, reducing inflammation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-methyl-3-phenyl-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives?

  • Methodological Answer : The compound is typically synthesized via a three-component reaction involving ethyl cyanoacetamide, phenyl isothiocyanate, and elemental sulfur under basic conditions (e.g., triethylamine in ethanol). Cyclization is achieved using acetic anhydride to form the thiazolo[4,5-d]pyrimidinone core. Key steps include refluxing the mixture and verifying the absence of cyano groups via IR spectroscopy (e.g., disappearance of ~2200 cm⁻¹ CN stretch) . Post-synthesis purification involves recrystallization from ethanol or acetonitrile.

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C), IR, and mass spectrometry (ESI-MS) are standard for characterization. For example:

  • ¹H NMR : A singlet at δ ~6.3 ppm corresponds to NH₂ protons in intermediate thiazoles, while aromatic protons appear at δ 7.3–7.6 ppm .
  • IR : Absence of CN (~2200 cm⁻¹) and presence of C=S (~1237 cm⁻¹) and C=O (~1660 cm⁻¹) confirm cyclization .
  • X-ray crystallography (if crystals are obtainable) resolves bond lengths and dihedral angles (e.g., near-planar thiazolo-pyrimidine core with <0.02 Å deviation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of thiazolo[4,5-d]pyrimidinones?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (DMSO) enhance cyclization efficiency compared to ethanol .
  • Catalyst screening : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity .
  • Base strength : Triethylamine outperforms weaker bases (e.g., K₂CO₃) in deprotonating intermediates .
  • Temperature control : Reflux at 80–90°C minimizes side reactions like thioamide hydrolysis .

Q. What is the impact of substituents (e.g., phenyl vs. fluorophenyl) on biological activity?

  • Methodological Answer : Substituent effects are studied via:

  • Comparative synthesis : Analogues with electron-withdrawing groups (e.g., 4-fluorophenyl) show enhanced bioactivity due to increased electrophilicity of the thioxo group .
  • SAR analysis : For example, 3-(4-fluorophenyl) derivatives exhibit higher anticancer activity (IC₅₀ ~10 μM) than non-fluorinated analogues, attributed to improved membrane permeability and target binding .
  • Computational modeling : DFT calculations predict charge distribution and H-bonding potential of substituents .

Q. How do hydrogen bonding and π-π interactions stabilize the crystal structure of this compound?

  • Methodological Answer : X-ray crystallography reveals:

  • Intramolecular H-bonds : C–H⋯O/N interactions lock the thiazolo-pyrimidine core in a planar conformation, reducing strain .
  • Intermolecular interactions : Parallel-displaced π-π stacking between aromatic rings (centroid distances ~3.6 Å) and C–H⋯O chains along the b-axis stabilize the lattice . Graph-set analysis (e.g., R₂²(8) motifs) classifies these interactions systematically .

Q. What strategies are used to evaluate the compound’s biological activity (e.g., antiviral, anticancer)?

  • Methodological Answer :

  • In vitro assays : MTT tests for cytotoxicity (e.g., IC₅₀ against MCF-7 cells) , plaque reduction for antiviral activity (e.g., CHIKV inhibition) .
  • Target identification : Molecular docking against enzymes like PI3K-beta or viral nsP1 capping proteins .
  • Metabolic stability : Microsomal incubation (e.g., CYP450 isoforms) assesses oxidative degradation .

Q. How can structure-activity relationship (SAR) studies guide the design of analogues?

  • Methodological Answer :

  • Core modifications : Replacing the 5-methyl group with trifluoromethyl enhances electrophilicity and metabolic stability .
  • Side-chain diversification : Introducing sulfonamide or glucosyl groups improves solubility and target specificity .
  • Bioisosteric replacement : Substituting thioxo with oxo groups reduces hepatotoxicity but may lower potency .

Q. How should researchers resolve contradictory data in synthetic yields or spectral assignments?

  • Methodological Answer :

  • Reproducibility checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Advanced spectroscopy : 2D NMR (HSQC, HMBC) resolves overlapping signals; high-resolution MS confirms molecular formulas .
  • Crystallographic validation : Single-crystal X-ray diffraction unambiguously assigns bond connectivity and stereochemistry .

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